molecular formula C16H28NOP B4842462 2-[(dibutylphosphoryl)methyl]-N-methylaniline

2-[(dibutylphosphoryl)methyl]-N-methylaniline

Cat. No. B4842462
M. Wt: 281.37 g/mol
InChI Key: PYFREELZRRZRQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(dibutylphosphoryl)methyl]-N-methylaniline, also known as DMMP, is a chemical compound that has found significant applications in scientific research. It is a colorless, odorless liquid that is soluble in water and organic solvents. DMMP is a precursor to the nerve agent Sarin and is used as a simulant for chemical warfare agents. However, in

Mechanism of Action

2-[(dibutylphosphoryl)methyl]-N-methylaniline acts as a cholinesterase inhibitor, which means it inhibits the activity of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. Inhibition of this enzyme leads to the accumulation of acetylcholine, which results in the overstimulation of the nervous system, leading to convulsions, respiratory failure, and ultimately death.
Biochemical and Physiological Effects:
2-[(dibutylphosphoryl)methyl]-N-methylaniline has been shown to cause a decrease in the activity of acetylcholinesterase in the brain, which leads to an increase in the concentration of acetylcholine. This results in the overstimulation of the nervous system, leading to convulsions, respiratory failure, and ultimately death. 2-[(dibutylphosphoryl)methyl]-N-methylaniline has also been shown to cause oxidative stress and inflammation in various organs, including the liver, kidney, and brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(dibutylphosphoryl)methyl]-N-methylaniline in lab experiments is its stability and ease of handling. It is a stable compound that can be stored for long periods without degradation. 2-[(dibutylphosphoryl)methyl]-N-methylaniline is also relatively inexpensive and readily available, making it an ideal model compound for the study of chemical warfare agents. However, one of the limitations of using 2-[(dibutylphosphoryl)methyl]-N-methylaniline is that it is not a true chemical warfare agent and may not accurately represent the behavior of actual chemical warfare agents in real-world scenarios.

Future Directions

There are several future directions for the study of 2-[(dibutylphosphoryl)methyl]-N-methylaniline and its applications in scientific research. One area of research is the development of more sensitive and selective sensors for the detection of chemical warfare agents. Another area of research is the development of more effective decontamination methods for the removal of chemical warfare agents. Additionally, the use of 2-[(dibutylphosphoryl)methyl]-N-methylaniline in the study of the mechanisms of action of nerve agents and the development of antidotes for nerve agent poisoning is an area of ongoing research.
Conclusion:
In conclusion, 2-[(dibutylphosphoryl)methyl]-N-methylaniline is a chemical compound that has found significant applications in scientific research. It is a stable and readily available compound that is used as a model compound for the study of chemical warfare agents. 2-[(dibutylphosphoryl)methyl]-N-methylaniline acts as a cholinesterase inhibitor and has been shown to cause oxidative stress and inflammation in various organs. Future research directions for 2-[(dibutylphosphoryl)methyl]-N-methylaniline include the development of more sensitive sensors, more effective decontamination methods, and the study of the mechanisms of action of nerve agents and the development of antidotes for nerve agent poisoning.

Scientific Research Applications

2-[(dibutylphosphoryl)methyl]-N-methylaniline has been extensively used in scientific research as a model compound for the study of chemical warfare agents. It is used to simulate the behavior of nerve agents such as Sarin, which makes it an important tool in the development of detection and decontamination methods. 2-[(dibutylphosphoryl)methyl]-N-methylaniline has also been used in the development of sensors for the detection of chemical warfare agents.

properties

IUPAC Name

2-(dibutylphosphorylmethyl)-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28NOP/c1-4-6-12-19(18,13-7-5-2)14-15-10-8-9-11-16(15)17-3/h8-11,17H,4-7,12-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFREELZRRZRQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)CC1=CC=CC=C1NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(dibutylphosphoryl)methyl]-N-methylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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